3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(isopentyloxy)-3-methoxyphenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and butoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: shares structural similarities with other pyrrolo[3,4-c]pyrazole derivatives.
Other similar compounds: 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE.
Uniqueness
The unique combination of functional groups in 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE contributes to its distinct chemical properties and potential applications. Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological or industrial effects.
Properties
Molecular Formula |
C27H33N3O5 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H33N3O5/c1-16(2)10-13-35-21-9-7-18(15-22(21)34-4)26-23-24(19-14-17(3)6-8-20(19)32)28-29-25(23)27(33)30(26)11-5-12-31/h6-9,14-16,26,31-32H,5,10-13H2,1-4H3,(H,28,29) |
InChI Key |
KWYWJDLKQKCSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=C(C=C4)OCCC(C)C)OC |
Origin of Product |
United States |
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